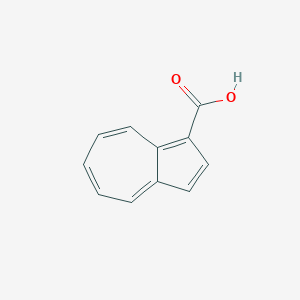
azulene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
azulene-1-carboxylic acid is a derivative of azulene, an aromatic hydrocarbon known for its unique structure and properties. Azulene itself is characterized by a fused five-membered and seven-membered ring system, which gives it a distinctive blue color and a permanent dipole moment. This compound retains many of these intriguing features, making it a compound of interest in various fields of research and application.
準備方法
Synthetic Routes and Reaction Conditions: azulene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of azulene with acetonedicarboxylic acid in the presence of oxalyl chloride, followed by treatment with methanol to yield the methyl ester of azulenecarboxylic acid . Another method includes the reaction of azulene with β-diketones in the presence of magnesium chloride and pyridine, resulting in the formation of azulenic β-diketones .
Industrial Production Methods: While specific industrial production methods for azulenecarboxylic acid are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: azulene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the azulene core.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The products formed from these reactions vary widely, including azulenic pyrazoles, isoxazoles, and other heterocyclic compounds .
科学的研究の応用
Medicinal Chemistry
A. Antioxidant and Anti-inflammatory Activity
Azulene-1-carboxylic acid derivatives have been studied for their potential antioxidant properties. A study demonstrated that several synthesized azulene derivatives could inhibit lipid peroxidation completely at a concentration of 1 mM, showcasing their effectiveness as antioxidants. Additionally, these compounds exhibited significant inhibition of lipoxygenase activity, which is crucial in inflammatory processes .
B. Hypolipidemic Agents
Research has indicated that certain azulene derivatives can act as hypolipidemic agents, which are beneficial in treating conditions like hyperlipidemia. These compounds were formulated into pharmaceutical preparations and showed efficacy in lowering lipid levels in mammals . The dosage for therapeutic effects typically ranges from 0.2 to 500 mg per subject, depending on the severity of the condition.
Organic Synthesis
A. Protecting Group Applications
this compound serves as a versatile protecting group in organic synthesis. It can protect carboxylic acids, amines, and alcohols effectively through mild conditions, allowing for subsequent reactions without interference from functional groups . The deprotection process is efficient and compatible with various chemical transformations, making it valuable in synthetic chemistry.
B. Polymer Chemistry
The compound is also utilized in the synthesis of azulene-containing polymers. For example, 1,3-dibromo-2-arylazulenes were synthesized from this compound and subsequently polymerized to form robust materials with desirable thermal properties . These polymers exhibit significant stability even at elevated temperatures, highlighting their potential for applications in advanced materials.
Case Studies
作用機序
The mechanism by which azulenecarboxylic acid exerts its effects is linked to its chemical structure. The presence of the azulene core allows for interactions with various molecular targets, including enzymes and receptors. For instance, the antioxidant activity of azulenecarboxylic acid derivatives is thought to be related to the presence of allylic-type hydrogens, which can donate electrons to neutralize free radicals .
類似化合物との比較
Guaiazulene: Another azulene derivative known for its anti-inflammatory and antioxidant properties.
Chamazulene: Found in chamomile, this compound shares similar therapeutic properties with azulenecarboxylic acid.
Uniqueness: azulene-1-carboxylic acid stands out due to its specific structural features and the versatility of its derivatives in various applications. Its unique electronic properties, combined with its ability to form stable compounds, make it a valuable compound in both research and industrial contexts .
特性
CAS番号 |
1201-25-8 |
|---|---|
分子式 |
C11H8O2 |
分子量 |
172.18 g/mol |
IUPAC名 |
azulene-1-carboxylic acid |
InChI |
InChI=1S/C11H8O2/c12-11(13)10-7-6-8-4-2-1-3-5-9(8)10/h1-7H,(H,12,13) |
InChIキー |
HGLFWLLFPGIKOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
正規SMILES |
C1=CC=C2C=CC(=C2C=C1)C(=O)O |
Key on ui other cas no. |
64059-36-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















